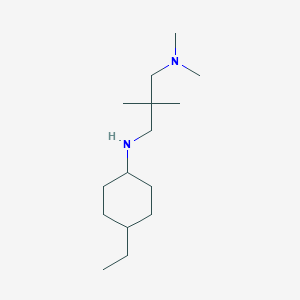
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine, also known as TEA, is a commonly used organic compound in scientific research. It is a tertiary amine that is widely used as a base in organic synthesis and as a catalyst in various chemical reactions. TEA is a colorless liquid with a strong ammonia-like odor and is highly soluble in water and organic solvents.
科学研究应用
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine is widely used in scientific research as a base in organic synthesis. It is also used as a catalyst in various chemical reactions such as Michael addition, aldol condensation, and Mannich reaction. N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
作用机制
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine acts as a base in organic synthesis and as a catalyst in chemical reactions by accepting a proton from the reactant and forming a temporary intermediate. The intermediate then reacts with the other reactant to form the desired product. N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine is also known to stabilize reactive intermediates and promote the formation of enolates in aldol condensation reactions.
Biochemical and Physiological Effects:
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine has been shown to have some biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine has also been shown to have antitumor activity and to induce apoptosis in cancer cells.
实验室实验的优点和局限性
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine is a versatile and widely used compound in organic synthesis and chemical reactions. It is relatively inexpensive and easy to handle. However, N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine has some limitations in lab experiments. It is highly reactive and can react with air and moisture, which can lead to impurities and affect the yield of the desired product. N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine is also known to be corrosive and can cause skin and eye irritation.
未来方向
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine has many potential future directions in scientific research. It can be used as a starting material for the synthesis of new compounds with improved properties. N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine can also be used as a catalyst in new chemical reactions and can be modified to improve its selectivity and efficiency. Additionally, N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine can be studied further for its biochemical and physiological effects, particularly in the treatment of cancer and neurological disorders.
Conclusion:
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine is a widely used organic compound in scientific research. It is a versatile compound that is used as a base in organic synthesis and as a catalyst in various chemical reactions. N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine has some biochemical and physiological effects and has potential future directions in scientific research. However, it also has limitations in lab experiments and can be corrosive and irritating. Overall, N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine is an important compound in scientific research that has many potential applications and directions for future research.
合成方法
The synthesis of N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine involves the reaction of 4-ethylcyclohexanone with dimethylamine in the presence of hydrogen gas and a palladium catalyst. The reaction produces N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine as a byproduct along with the desired product. The purity of N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine can be improved by distillation or recrystallization.
属性
IUPAC Name |
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2/c1-6-13-7-9-14(10-8-13)16-11-15(2,3)12-17(4)5/h13-14,16H,6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHUWOJOZNWUJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NCC(C)(C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[(cyclopropylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5869105.png)
![methyl 4-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5869113.png)

![4-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5869144.png)


![3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5869159.png)


![2-methoxy-5-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5869179.png)


![N-{5-[2-amino-2-(hydroxyimino)ethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B5869205.png)